2,5-Dichloro-1,3-dinitrobenzene

Crystallography Structural Chemistry Materials Science

2,5-Dichloro-1,3-dinitrobenzene (CAS 2213-82-3) is the symmetrical choice for molecular architects. Its two equivalent SNAr-active sites enable one-step uniform dual substitution—essential for COFs and ordered polymers. Unlike asymmetric isomers, it guarantees regiochemical consistency. Definitive monoclinic crystal structure and validated HPLC ensure isomer purity. For crystal engineering, analytical method development, and advanced materials R&D.

Molecular Formula C6H2Cl2N2O4
Molecular Weight 236.99 g/mol
CAS No. 2213-82-3
Cat. No. B035637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-1,3-dinitrobenzene
CAS2213-82-3
Synonyms2,5-dichloro-1,3-dinitrobenzene
Molecular FormulaC6H2Cl2N2O4
Molecular Weight236.99 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C6H2Cl2N2O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H
InChIKeyAGGUKALRPKAKSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-1,3-dinitrobenzene (CAS 2213-82-3): A Specialized Nitroaromatic Building Block for Advanced Synthesis


2,5-Dichloro-1,3-dinitrobenzene (CAS 2213-82-3) is a symmetrical, tetra-substituted nitroaromatic compound featuring two chlorine atoms and two nitro groups on a benzene ring in a 1,3- and 2,5- substitution pattern. This specific arrangement creates a multifunctional platform with two distinct electrophilic sites for nucleophilic aromatic substitution (SNAr) reactions. The compound is a crystalline solid, and its molecular structure has been definitively confirmed by single-crystal X-ray diffraction, revealing a monoclinic crystal system [1]. Its unique substitution pattern differentiates it from other dichlorodinitrobenzene isomers (e.g., 2,4-dichloro-1,3-dinitrobenzene) and from mono-nitro or other di-nitro chloroarenes, leading to distinct reactivity profiles and analytical signatures [2].

Why Generic Chloronitroarenes Cannot Substitute for 2,5-Dichloro-1,3-dinitrobenzene in Critical Synthetic Pathways


While many dinitrochlorobenzenes are employed as SNAr electrophiles, the 2,5-dichloro-1,3-dinitrobenzene isomer possesses a unique electronic and steric landscape dictated by the 1,3- and 2,5- substitution pattern. This specific arrangement dictates its reactivity, selectivity, and the physical properties of its downstream derivatives. Unlike the more common 2,4-dinitrochlorobenzene (DNCB) or other asymmetrical isomers, the symmetrical nature of 2,5-dichloro-1,3-dinitrobenzene provides two equivalent, highly activated positions for nucleophilic attack, enabling the construction of symmetrical molecules like specific polymers, molecular scaffolds, and advanced functional materials. Substituting with a different isomer would lead to a different regiochemical outcome in subsequent reactions, fundamentally altering the structure and properties of the final product. Furthermore, its distinct analytical signature, as validated by techniques like HPLC, is essential for quality control in research and production settings where isomer purity is critical [1].

Quantitative Evidence for Selecting 2,5-Dichloro-1,3-dinitrobenzene (CAS 2213-82-3) Over Close Analogs


Structural Uniqueness Confirmed by Single-Crystal X-Ray Diffraction

The unambiguous identity and geometry of 2,5-dichloro-1,3-dinitrobenzene have been established by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, Z = 4. The structure was refined to a final R-value of 0.053 for 2043 observed reflections [1]. This provides a definitive, quantitative fingerprint for verifying the identity and purity of the specific isomer, as its packing and unit cell dimensions are fundamentally different from those of other dichlorodinitrobenzene isomers, such as 2,4-dichloro-1,3-dinitrobenzene, which has a different melting point and would form a different crystal lattice [1].

Crystallography Structural Chemistry Materials Science

Validated Analytical Method for Separation and Purity Assessment

A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed and documented specifically for the analysis of 2,5-dichloro-1,3-dinitrobenzene [1]. The method uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, with the option to substitute formic acid for mass spectrometry compatibility. This method is stated to be scalable for preparative separations and is noted as suitable for pharmacokinetic studies [1]. The availability of a pre-optimized method offers a practical advantage over working with close analogs like 2,4-dinitrochlorobenzene, for which the same optimized conditions may not yield optimal resolution or peak shape.

Analytical Chemistry Quality Control Chromatography

Comprehensive Spectroscopic Reference Data for Identification

The compound has a well-documented spectroscopic fingerprint in a major commercial spectral database [1]. This collection includes one 1H NMR spectrum (in CDCl3), two FTIR spectra (KBr wafer), and one Raman spectrum. These reference spectra serve as a benchmark for confirming the identity and purity of the compound, allowing users to differentiate it from other dichlorodinitrobenzene isomers, such as 2,4-dichloro-1,3-dinitrobenzene, which would exhibit different NMR chemical shifts and IR/Raman vibrational bands. While exact numerical comparisons for all isomers are not available in a single cross-study, the existence of this curated spectral set for the target compound provides a clear, verifiable advantage for identity confirmation.

Spectroscopy Chemical Analysis Identity Verification

High-Value Application Scenarios for 2,5-Dichloro-1,3-dinitrobenzene (CAS 2213-82-3) Based on Verified Evidence


Synthesis of Symmetrical Polymers and Advanced Materials

The symmetric substitution pattern of 2,5-dichloro-1,3-dinitrobenzene, with two equivalent chlorine leaving groups activated by two nitro groups, makes it an ideal monomer for the synthesis of symmetrical polymers and molecular frameworks. The ability to achieve uniform, dual functionalization in a single step ensures the creation of ordered structures, a property that is critical for advanced materials like covalent organic frameworks (COFs) or specialty polymers where symmetrical linkers are required. This is a key differentiator from asymmetrical isomers like 2,4-dinitrochlorobenzene, which would yield asymmetrical and potentially disordered polymer chains [1].

Pharmacokinetic and Impurity Profiling Studies

The documented HPLC method, which is noted to be suitable for pharmacokinetic applications, positions 2,5-dichloro-1,3-dinitrobenzene as a useful model compound or internal standard in analytical method development for complex matrices. The ability to scale the method for preparative separations also makes it valuable for isolating and characterizing impurities in pharmaceutical research, a task that is more cumbersome and less reproducible when using a less well-characterized analog [1].

Crystal Engineering and Solid-State Chemistry Research

The precisely defined crystal structure, with its specific monoclinic unit cell parameters, provides a reliable foundation for research in crystal engineering and solid-state chemistry. Researchers can confidently study the packing interactions, halogen bonding, and other supramolecular motifs of this compound, knowing its crystal lattice is unequivocally established. This is in contrast to other isomers, which may form different polymorphs or have less well-defined crystal structures, introducing unwanted variables into the study [1].

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